5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 77694-25-8
VCID: VC17264281
InChI: InChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
SMILES:
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester

CAS No.: 77694-25-8

Cat. No.: VC17264281

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester - 77694-25-8

Specification

CAS No. 77694-25-8
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Standard InChI InChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
Standard InChI Key GCVNQDGAJHEDJP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1CC(OC1=O)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate under IUPAC guidelines. Its structure features a tetrahydrofuran backbone with:

  • A ketone group at position 2 (C=O\text{C=O}).

  • A carbamate group (-NH-C(=O)-O-\text{-NH-C(=O)-O-}) at position 3.

  • Two methyl substituents at position 5.

The canonical SMILES representation is CCOC(=O)NC1CC(OC1=O)(C)C\text{CCOC(=O)NC1CC(OC1=O)(C)C}, and its InChI key is GCVNQDGAJHEDJP-UHFFFAOYSA-N\text{GCVNQDGAJHEDJP-UHFFFAOYSA-N}.

Physicochemical Properties

While exhaustive experimental data for this specific compound remain limited, analogous tetrahydrofuran derivatives exhibit the following properties :

PropertyValue/DescriptionSource
Molecular Weight201.22 g/mol
Density~1.15 g/cm³ (estimated)
Boiling Point~305°C (extrapolated from analogs)
SolubilityLikely polar aprotic solvents
StabilitySensitive to hydrolysis

The compound’s reactivity is influenced by the electron-withdrawing ketone and carbamate groups, which enhance susceptibility to nucleophilic attack at the carbonyl centers.

Synthesis and Manufacturing

Conventional Carbamation Routes

The primary synthesis route involves carbamation of 5,5-dimethyl-2-oxotetrahydrofuran-3-amine with ethyl chloroformate:

C5H9NO2+ClCO2C2H5C9H15NO4+HCl\text{C}_5\text{H}_9\text{NO}_2 + \text{ClCO}_2\text{C}_2\text{H}_5 \rightarrow \text{C}_9\text{H}_{15}\text{NO}_4 + \text{HCl}

Key steps include:

  • Amine Activation: The amine nucleophile attacks the electrophilic carbonyl carbon of ethyl chloroformate.

  • Byproduct Removal: HCl is neutralized with a base (e.g., triethylamine).

  • Purification: Column chromatography isolates the product in ~60–70% yield.

ParameterConventional MethodMicrowave-Assisted
Reaction Time6–8 hours5–10 minutes
Yield60–70%75–85%
Energy EfficiencyLowHigh

This approach minimizes side reactions and enhances scalability for industrial applications .

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Synthesis

The compound’s carbamate group is a versatile handle for further functionalization:

  • Anticancer Agents: Carbamates are pivotal in prodrug strategies (e.g., protease inhibitors).

  • Antimicrobials: Structural analogs show 44% enhanced E. coli growth inhibition, suggesting potential in antibiotic development .

Agrochemical Relevance

In agrochemistry, the tetrahydrofuran scaffold is exploited for:

  • Herbicides: Modifications at the carbamate site alter lipid solubility, improving foliar absorption.

  • Insecticides: The ketone group chelates metal cofactors in insect enzymes.

PrecautionGuideline
Personal Protective EquipmentNitrile gloves, lab coat, goggles
VentilationFume hood for powder handling
StorageAirtight container, desiccated, 2–8°C
Spill ManagementAbsorb with inert material, neutralize with dilute acid

Material Safety Data Sheets (MSDS) must be consulted prior to use.

Future Research Directions

Biological Activity Profiling

  • Mechanistic Studies: Elucidate interactions with bacterial enzymes .

  • Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy.

Green Chemistry Innovations

  • Solvent-Free Synthesis: Explore ball-milling or ultrasonic techniques.

  • Catalytic Systems: Immobilized lipases for enantioselective carbamation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator